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Compound of Interest

Compound Name: Cyclopentyl ether

Cat. No.: B160416 Get Quote

An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Promising Green

Solvent

Introduction

Cyclopentyl methyl ether (CPME) has emerged as a valuable, environmentally friendly solvent

alternative in various chemical applications, from organic synthesis to polymerization.[1][2][3][4]

[5] Its favorable properties, including a high boiling point, low peroxide formation, and stability

in both acidic and basic conditions, have positioned it as a substitute for traditional ether

solvents like tetrahydrofuran (THF) and diethyl ether.[1][4] A thorough understanding of its

spectroscopic characteristics is paramount for its effective implementation and quality control in

research and industrial settings. This technical guide provides a comprehensive overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

cyclopentyl methyl ether, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. For cyclopentyl methyl ether, both ¹H and ¹³C NMR provide distinct signatures that

confirm its structural integrity.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of cyclopentyl methyl ether exhibits signals corresponding to the

methoxy protons and the protons of the cyclopentyl ring.

Table 1: ¹H NMR Spectroscopic Data for Cyclopentyl Methyl Ether in CDCl₃

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.65 m 1H CH-O

3.32 s 3H O-CH₃

1.75 - 1.45 m 8H -CH₂- (cyclopentyl)

Data sourced from the University of Victoria, Department of Chemistry.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentyl Methyl Ether

Chemical Shift (ppm) Assignment

82.5 CH-O

56.0 O-CH₃

32.5 CH₂ (C2, C5 of ring)

23.5 CH₂ (C3, C4 of ring)

Note: Specific peak assignments may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of cyclopentyl methyl ether is
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characterized by strong absorptions corresponding to C-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for Cyclopentyl Methyl Ether

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (aliphatic)

1450 Medium C-H bend

1100 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio. The resulting mass spectrum provides information about the

molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for Cyclopentyl Methyl Ether

m/z Relative Intensity (%) Proposed Fragment

100 25 [C₆H₁₂O]⁺ (Molecular Ion)

85 10 [M - CH₃]⁺

71 100 [M - OCH₃]⁺ or [C₅H₉]⁺

69 30 [C₅H₇]⁺

57 80 [C₄H₉]⁺

43 90 [C₃H₇]⁺

41 85 [C₃H₅]⁺

Note: The fragmentation pattern can be influenced by the ionization method and energy.

Mass Spectrometry Fragmentation Pathway
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The fragmentation of cyclopentyl methyl ether in a mass spectrometer typically proceeds

through several key pathways initiated by the loss of an electron to form the molecular ion. The

subsequent fragmentation is driven by the stability of the resulting carbocations.
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Caption: Proposed mass spectrometry fragmentation pathway of cyclopentyl methyl ether.

Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
¹H and ¹³C NMR: A sample of cyclopentyl methyl ether (approximately 5-10 mg for ¹H, 20-50

mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to

simplify the spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A drop of neat cyclopentyl methyl ether is placed

directly onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over a range

of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is

recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Electron Ionization (EI)-MS: A dilute solution of cyclopentyl methyl ether in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a

high-energy electron beam (typically 70 eV). The resulting ions are then separated by a mass

analyzer and detected.

Conclusion
The spectroscopic data presented in this guide provide a detailed chemical fingerprint of

cyclopentyl methyl ether. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic

absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass

spectrum collectively serve as reliable tools for the identification and purity assessment of this

important green solvent. These data are essential for researchers, scientists, and drug

development professionals who utilize or are considering the use of cyclopentyl methyl ether in

their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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